molecular formula C23H18N2O3S B3927331 2-[2-hydroxy-3-(10H-phenothiazin-10-yl)propyl]-1H-isoindole-1,3(2H)-dione

2-[2-hydroxy-3-(10H-phenothiazin-10-yl)propyl]-1H-isoindole-1,3(2H)-dione

Cat. No.: B3927331
M. Wt: 402.5 g/mol
InChI Key: JIVUHWVKZLCEIE-UHFFFAOYSA-N
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Description

2-[2-hydroxy-3-(10H-phenothiazin-10-yl)propyl]-1H-isoindole-1,3(2H)-dione is a complex organic compound that features a phenothiazine moiety linked to an isoindole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-hydroxy-3-(10H-phenothiazin-10-yl)propyl]-1H-isoindole-1,3(2H)-dione typically involves the reaction of 10H-phenothiazine with an appropriate isoindole derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity. For instance, phenothiazine derivatives can be synthesized by reacting 10H-phenothiazine with various alkylating agents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This often includes the use of continuous flow reactors and automated systems to maintain consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-[2-hydroxy-3-(10H-phenothiazin-10-yl)propyl]-1H-isoindole-1,3(2H)-dione can undergo several types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the phenothiazine moiety, using reagents like alkyl halides.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Alkylating agents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenothiazine moiety can lead to sulfoxides or sulfones, while reduction can yield amines or alcohols.

Mechanism of Action

The mechanism of action of 2-[2-hydroxy-3-(10H-phenothiazin-10-yl)propyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. For instance, phenothiazine derivatives are known to act on dopamine receptors, which can influence neurological activity . Additionally, the compound’s ability to undergo redox reactions makes it useful in various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-hydroxy-3-(10H-phenothiazin-10-yl)propyl]-1H-isoindole-1,3(2H)-dione is unique due to its combined phenothiazine and isoindole structures, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications compared to simpler phenothiazine derivatives.

Properties

IUPAC Name

2-(2-hydroxy-3-phenothiazin-10-ylpropyl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O3S/c26-15(14-25-22(27)16-7-1-2-8-17(16)23(25)28)13-24-18-9-3-5-11-20(18)29-21-12-6-4-10-19(21)24/h1-12,15,26H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIVUHWVKZLCEIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(CN3C4=CC=CC=C4SC5=CC=CC=C53)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[2-hydroxy-3-(10H-phenothiazin-10-yl)propyl]-1H-isoindole-1,3(2H)-dione
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2-[2-hydroxy-3-(10H-phenothiazin-10-yl)propyl]-1H-isoindole-1,3(2H)-dione

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